molecular formula C14H21NO2 B11725332 (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol

Katalognummer: B11725332
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: QNPPIKMBCJUUTG-TZMCWYRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a chiral compound with significant interest in medicinal chemistry. This compound features a cyclohexane ring substituted with an aminomethyl group and a methoxyphenyl group, making it a versatile molecule for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-methoxybenzylamine.

    Formation of Intermediate: The cyclohexanone undergoes a reductive amination with 3-methoxybenzylamine to form an intermediate imine.

    Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target sites, while the methoxyphenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol: The enantiomer of the compound , with different stereochemistry.

    2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol: A racemic mixture of both enantiomers.

    2-(aminomethyl)-1-phenylcyclohexan-1-ol: Lacks the methoxy group on the phenyl ring.

Uniqueness

(1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its binding properties and biological activity. The chiral nature of the compound allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

(1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m1/s1

InChI-Schlüssel

QNPPIKMBCJUUTG-TZMCWYRMSA-N

Isomerische SMILES

COC1=CC=CC(=C1)[C@@]2(CCCC[C@@H]2CN)O

Kanonische SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.